An In-Depth Technical Guide to 5-(Aminomethyl)-2-methoxyphenol Hydrochloride
An In-Depth Technical Guide to 5-(Aminomethyl)-2-methoxyphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, a molecule of significant interest in medicinal chemistry and pharmacological research. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles, reflecting an experienced perspective on its synthesis, characterization, and potential applications.
Section 1: Core Molecular Attributes and Physicochemical Profile
A foundational understanding of a compound's intrinsic properties is paramount for any research and development endeavor. This section delineates the key structural and chemical characteristics of 5-(Aminomethyl)-2-methoxyphenol hydrochloride.
Structural Elucidation and Nomenclature
The compound is systematically named 5-(aminomethyl)-2-methoxyphenol hydrochloride . Its structure comprises a phenol ring substituted with a methoxy group at the 2-position and an aminomethyl group at the 5-position. The hydrochloride salt form arises from the protonation of the basic aminomethyl group.
Key Functional Groups and Their Implications:
-
Phenolic Hydroxyl (-OH): This group is a crucial hydrogen bond donor and can be deprotonated, influencing the molecule's acidity and potential for interaction with biological targets.
-
Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic environment of the aromatic ring and can participate in hydrophobic interactions.
-
Aminomethyl Group (-CH₂NH₃⁺Cl⁻): The protonated primary amine confers aqueous solubility and the potential for strong ionic interactions with biological macromolecules.
Fundamental Physicochemical Data
A compilation of essential physicochemical data is presented below. These parameters are critical for experimental design, from dissolution studies to formulation development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 189.64 g/mol | [2] |
| CAS Number | 42365-68-4 | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 220 °C (decomposes) | [3] |
| Solubility | Soluble in water | |
| SMILES | COC1=C(C=C(C=C1)CN)O.Cl | [4] |
Section 2: Synthesis and Spectroscopic Characterization
The reliable synthesis and rigorous characterization of a compound are the cornerstones of reproducible scientific research. This section provides a logical synthetic approach and outlines the key analytical techniques for structural verification.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride can be envisioned starting from a commercially available precursor, 2-methoxy-5-nitrophenol. The synthetic strategy hinges on the chemical reduction of the nitro group to a primary amine.
Caption: Proposed synthetic route to 5-(Aminomethyl)-2-methoxyphenol hydrochloride.
Experimental Protocol: Reduction of 2-Methoxy-5-nitrophenol
This protocol details a standard laboratory procedure for the reduction of a nitroarene to an aniline derivative, a key transformation in the synthesis of the target compound's precursor.[5]
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-methoxy-5-nitrophenol in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon. Purge the system with hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-methoxyphenol.[5]
Spectroscopic Verification
The unambiguous identification of the synthesized compound relies on a suite of spectroscopic techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons, the methoxy protons, the methylene protons, and the exchangeable phenolic and ammonium protons.
-
¹³C NMR: Will confirm the carbon framework of the molecule, with distinct signals for each unique carbon atom.[7]
-
-
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups through their characteristic vibrational frequencies, such as the O-H stretch of the phenol, N-H stretches of the ammonium group, and C-O stretches of the ether and phenol.[6]
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound by providing the mass-to-charge ratio of the molecular ion.[6][8]
Section 3: Applications in Drug Discovery and Development
The structural motifs within 5-(Aminomethyl)-2-methoxyphenol hydrochloride are present in numerous biologically active molecules, making it a valuable scaffold for medicinal chemistry campaigns.
A Versatile Building Block
The primary amine and phenolic hydroxyl groups serve as convenient handles for chemical modification, allowing for its incorporation into more complex molecular architectures. This makes it a useful starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Antibacterial Agents: Derivatives of aminophenols have shown antibacterial properties.[9]
-
Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory effects. The 2-aminophenol scaffold is a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways.[9][10][11]
-
Anticancer Agents: Certain aminophenol derivatives have been investigated for their potential as anticancer agents.[9][12]
-
CNS-Active Agents: The aminophenol scaffold is also found in compounds with activity in the central nervous system.[9]
Potential as a Pharmacological Probe
The compound itself, or its close derivatives, may exhibit intrinsic biological activity. The methoxyphenol moiety is a common feature in natural products with a range of biological effects.[12] The aminomethyl group can mimic the side chains of certain neurotransmitters, suggesting potential interactions with receptors and enzymes in the central nervous system.
Caption: Logical relationship between the compound's structure and its potential applications.
Section 4: Safety and Handling
Proper laboratory safety practices are essential when working with any chemical compound.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or with local exhaust ventilation.[14][15]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[15]
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
Sources
- 1. 5-(Aminomethyl)-2-methoxyphenol hydrochloride - Lead Sciences [lead-sciences.com]
- 2. 42365-68-4|5-(Aminomethyl)-2-methoxyphenol hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4-(Aminomethyl)-2-methoxyphenol Hydrochloride | 7149-10-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-(Aminomethyl)-2-methylphenol hydrochloride | C8H12ClNO | CID 42625592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Amino-2-methoxyphenol(1687-53-2) 13C NMR [m.chemicalbook.com]
- 8. PubChemLite - 2-(aminomethyl)-5-methoxyphenol hydrochloride (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. carlroth.com [carlroth.com]
